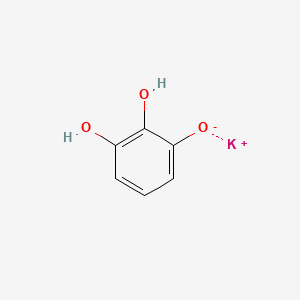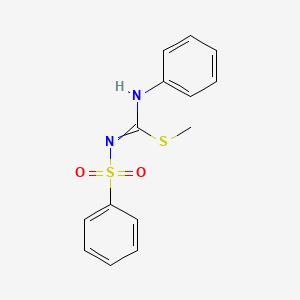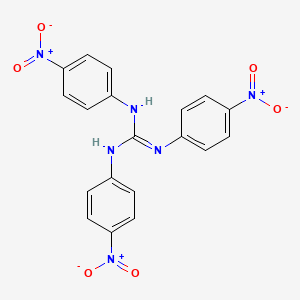
Guanidine, N,N',N''-tris(4-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanidine, N,N’,N’'-tris(4-nitrophenyl)- is a chemical compound with the molecular formula C19H14N6O6 and a molecular weight of 422.35 g/mol It is characterized by the presence of three 4-nitrophenyl groups attached to a central guanidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, N,N’,N’'-tris(4-nitrophenyl)- can be achieved through a one-pot approach involving the reaction of N-chlorophthalimide, isocyanides, and amines . This method provides a straightforward and efficient route to diverse guanidines with yields up to 81%. The reaction conditions typically involve mild temperatures and the use of neutral alumina for purification .
Industrial Production Methods
While specific industrial production methods for guanidine, N,N’,N’'-tris(4-nitrophenyl)- are not widely documented, the general approach involves the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine. This reagent allows for the stepwise displacement of imidazole groups by amines, providing a convenient access to the desired guanidine derivatives .
化学反応の分析
Types of Reactions
Guanidine, N,N’,N’'-tris(4-nitrophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of aminophenyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include aminophenyl derivatives, which can be further utilized in the synthesis of various heterocyclic compounds and other guanidine derivatives .
科学的研究の応用
Guanidine, N,N’,N’'-tris(4-nitrophenyl)- has several scientific research applications, including:
作用機序
The mechanism of action of guanidine, N,N’,N’'-tris(4-nitrophenyl)- involves its interaction with molecular targets and pathways in biological systems. The compound’s guanidine core can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. The nitrophenyl groups can also participate in electron transfer processes, further modulating the compound’s effects .
類似化合物との比較
Similar Compounds
Similar compounds to guanidine, N,N’,N’'-tris(4-nitrophenyl)- include:
- N,N’,N’'-tris(4-aminophenyl)guanidine
- N,N’,N’'-tris(4-methoxyphenyl)guanidine
- N,N’,N’'-tris(4-chlorophenyl)guanidine
Uniqueness
Guanidine, N,N’,N’'-tris(4-nitrophenyl)- is unique due to the presence of three nitrophenyl groups, which impart distinct electronic and steric properties to the compound.
特性
CAS番号 |
18440-30-7 |
|---|---|
分子式 |
C19H14N6O6 |
分子量 |
422.4 g/mol |
IUPAC名 |
1,2,3-tris(4-nitrophenyl)guanidine |
InChI |
InChI=1S/C19H14N6O6/c26-23(27)16-7-1-13(2-8-16)20-19(21-14-3-9-17(10-4-14)24(28)29)22-15-5-11-18(12-6-15)25(30)31/h1-12H,(H2,20,21,22) |
InChIキー |
CDBWRGOFBAPWQM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=NC2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


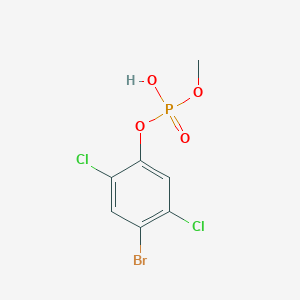
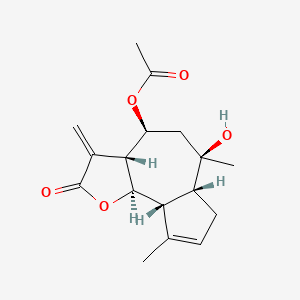
![2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol](/img/structure/B14711315.png)

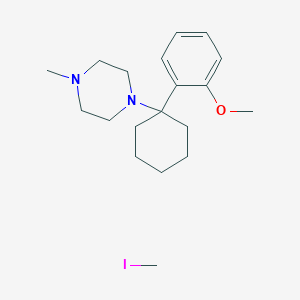
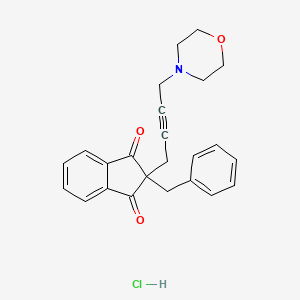
![(3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl) acetate](/img/structure/B14711331.png)
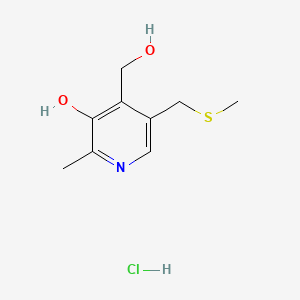
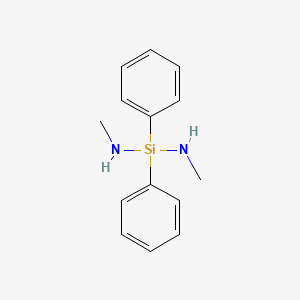

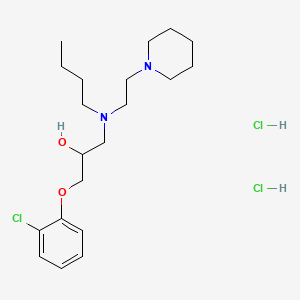
![1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B14711367.png)
